molecular formula C9H10N2O3 B8428917 3-Amino-4-(formylamino)phenyl acetate

3-Amino-4-(formylamino)phenyl acetate

Cat. No. B8428917
M. Wt: 194.19 g/mol
InChI Key: CLHQNXVPRLQRGI-UHFFFAOYSA-N
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Patent
US07939528B2

Procedure details

4-(Formylamino)-3-nitrophenyl acetate (13.5 g, 60.3 mmol, split into 1 g, 5 g, and 7.5 g batches) was dissolved in a minimal amount of ethyl acetate. The solution was hydrogenated over 10% Pd on carbon (wet, degussa type) on a Parr hydrogenator at 40 PSI of H2 for 1 hour. The catalyst was removed by filtering the reaction through Celite. The filtrate was concentrated to give 10.3 g of 3-amino-4-(formylamino)phenyl acetate. (M+1) 195.1, 1.31 min (LC/MS method A)
Name
4-(Formylamino)-3-nitrophenyl acetate
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH:12]=[O:13])=[C:7]([N+:14]([O-])=O)[CH:6]=1)(=[O:3])[CH3:2]>C(OCC)(=O)C.[Pd]>[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH:12]=[O:13])=[C:7]([NH2:14])[CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
4-(Formylamino)-3-nitrophenyl acetate
Quantity
13.5 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(C=C1)NC=O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering
CUSTOM
Type
CUSTOM
Details
the reaction through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=C(C=C1)NC=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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